molecular formula C8H8O5 B082097 3,4-Dihydroxymandelic acid CAS No. 14883-87-5

3,4-Dihydroxymandelic acid

Cat. No. B082097
CAS RN: 14883-87-5
M. Wt: 184.15 g/mol
InChI Key: RGHMISIYKIHAJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroxymandelic acid has been optimized to achieve high yields through the condensation of catechol and glyoxylic acid in alkaline aqueous solution. Studies have shown that under optimal conditions, such as a reaction temperature of 30°C and a reaction time of 7 hours, yields can reach up to 85%. This process benefits from the gradual addition of the alkaline solution, allowing for the recovery of unreacted catechol (Song Yan, Wang Heng-guo, & Gao Hong-jie, 2008).

Molecular Structure Analysis

Research into the molecular structure of 3,4-dihydroxymandelic acid and related compounds has led to insights into their recognition and interaction patterns. For example, studies on the molecular recognition of derivatives of dihydroxybenzoic acid with N-donor compounds have revealed intricate hydrogen bond interactions, which play a crucial role in the formation of supramolecular assemblies (S. Varughese & V. Pedireddi, 2006).

Chemical Reactions and Properties

3,4-Dihydroxymandelic acid undergoes various chemical reactions, highlighting its versatility. For instance, its electrochemical oxidation in the presence of nucleophiles has been studied, demonstrating its potential in synthesizing coumestan derivatives through Michael addition and electro-decarboxylation reactions (S. M. Golabi & D. Nematollahi, 1997).

Physical Properties Analysis

The physical properties of 3,4-dihydroxymandelic acid, such as solubility, melting point, and crystal structure, are essential for its application in synthesis processes. While specific details on these properties are less frequently discussed in the literature, they are critical for designing efficient synthesis and purification protocols.

Chemical Properties Analysis

3,4-Dihydroxymandelic acid exhibits notable chemical properties, including its ability to participate in condensation reactions and its role as a precursor in synthesizing various aromatic compounds. Its reactivity under different conditions, such as in the presence of catalysts or during electrochemical processes, underscores its importance in organic synthesis (Li Yao-xian, 2008).

Scientific Research Applications

  • Intermediate in Vanillin Synthesis : It's used as an intermediate for preparing vanillin derived from glyoxylic acid. Optimal conditions for synthesizing 3,4-dihydroxymandelic acid have been identified, which includes a reaction temperature of 30°C and a time of 7 hours, achieving up to 85% yield (Song Yan, Wang Heng-guo, & Gao Hong-jie, 2008).

  • Biomedical Analysis : A fluorometric method for determining 3,4-dihydroxymandelic acid in urine has been described, demonstrating its importance in biomedical analysis, especially in the context of metabolic studies (B. Drujan, N. Alvarez, & J. M. Díaz Borges, 1966).

  • Quantification in Biological Samples : Techniques have been developed for quantifying 3,4-dihydroxymandelic acid along with other compounds in human urine, signifying its role in diagnostic and therapeutic contexts (Gong-Min Cao & T. Hoshino, 1998).

  • Pharmaceutical Manufacturing : It enhances the rectal absorption of water-soluble compounds like certain antibiotics, indicating its potential as a pharmaceutical adjuvant (T. Nishihata et al., 1984).

  • Biochemical Research : The compound is used in the estimation of urinary content in various medical conditions and plays a role in the study of metabolic pathways, especially related to catecholamines (H. Weil-Malherbe, 1967).

  • Biotechnological Applications : It is used in the biofunctional synthesis of phenolic acids, highlighting its significance in sustainable pharmaceutical manufacturing (Chao Li, Zhendong Zhang, & J. Wang, 2019).

  • Chemical Transformations : The oxidative decarboxylation of 3,4-dihydroxymandelic acid is studied for identifying key intermediates in chemical reactions (M. Bouheroum, J. Bruce, & E. Land, 1989).

Safety And Hazards

3,4-Dihydroxymandelic acid can cause skin irritation and serious eye irritation . It is advised to wash hands thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMISIYKIHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862411
Record name (+/-)-3,4-Dihydroxymandelic acid
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxymandelic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dihydroxymandelic acid

CAS RN

775-01-9, 14883-87-5
Record name (±)-3,4-Dihydroxymandelic acid
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Record name 3,4-Dihydroxymandelic acid
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Record name (1)-3,4-Dihydroxyphenylglycolic acid
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Record name (+/-)-3,4-Dihydroxymandelic acid
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Record name 3,4-dihydroxymandelic acid
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Record name (±)-3,4-dihydroxyphenylglycolic acid
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Record name 3,4-DIHYDROXYMANDELIC ACID
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Record name 3,4-Dihydroxymandelic acid
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URL http://www.hmdb.ca/metabolites/HMDB0001866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
M Bouheroum, JM Bruce, EJ Land - Biochimica et Biophysica Acta (BBA) …, 1989 - Elsevier
It has been proposed that tyrosinase catalyses a novel oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde via a quinone methide rather than a …
Number of citations: 19 www.sciencedirect.com
M Sugumaran, H Dali, V Semensi - Biochemical Journal, 1992 - portlandpress.com
Mushroom tyrosinase, which is known to convert a variety of o-diphenols into o-benzoquinones, has been shown to catalyse an unusual oxidative decarboxylation of 3,4-…
Number of citations: 27 portlandpress.com
JP Ley, K Engelhart, J Bernhardt… - Journal of agricultural …, 2002 - ACS Publications
The decarboxylated noradrenaline metabolite 3,4-dihydroxymandelic acid [DHMA, 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid] occurs in different mammalian tissues, especially in …
Number of citations: 26 pubs.acs.org
GM Cao, T Hoshino - Chromatographia, 1998 - Springer
A method has been developed for the quantification of urinary 3,4-dihydroxymandelic acid (DOMA), 4-hydroxy-3-methoxymandelic acid (VMA), 3,4-dihydroxyphenylglycol (DHPG), and 4…
Number of citations: 18 link.springer.com
FM Ortiz, JT Serrano, JNR López… - … et Biophysica Acta (BBA …, 1988 - Elsevier
Tyrosinase usually catalyzes the conversion of monophenols to o-diphenols and the oxidation of o-diphenols to the corresponding quinones. However, when 3,4-dihydroxymandelic …
Number of citations: 28 www.sciencedirect.com
V DeQuattro, D Wybenga… - The Journal of …, 1964 - translationalres.com
3, 4-Dihydroxymandelic acid (DOMA) is a major metabolite of the catecholamines, epinephrine and norepinephrine. Quantitative methods are available for all of the other major …
Number of citations: 24 www.translationalres.com
H Weil-Malherbe - The Journal of Laboratory and Clinical …, 1967 - translationalres.com
A method is described for the estimation of 3,4-dihydroxymandelic acid (DHMA) in human urine. It consists of the following steps: adsorption of DHMA on a column of alumina, passage …
Number of citations: 14 www.translationalres.com
MC Goodall, H Alton - Biochemical Pharmacology, 1969 - Elsevier
Five normal human subjects were used. Three subjects were infused with 250 μc of 3,4-dihydroxymandelic acid 2- 14 C (DOMA) (sp. act., 17 mc/m-mole) over a period of 1 hr and two …
Number of citations: 14 www.sciencedirect.com
H MIYAKE, M MIYAZAKI, R IMAIZUMI - The Japanese Journal of …, 1962 - jstage.jst.go.jp
Determination of urinary epinephrine, norepinephrine and their metabolites, meta nephrine, normetanephrine and vanillylmandelic acid has provided so far means to know the …
Number of citations: 7 www.jstage.jst.go.jp
T Sato, V DeQuattro - The Journal of Laboratory and Clinical …, 1969 - translationalres.com
The oxidative metabolite of epinephrine and norepinephrine, 3,4-dihydroxymandelic acid (DOMA), was measured in human urine, plasma, and tissues with a sensitive and specific …
Number of citations: 21 www.translationalres.com

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